molecular formula C19H29NSi B12096251 N-(2,6-Dimethylphenyl)-1,1-dimethyl-1-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silanamine

N-(2,6-Dimethylphenyl)-1,1-dimethyl-1-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silanamine

Cat. No.: B12096251
M. Wt: 299.5 g/mol
InChI Key: WLBDUTVDXMZNOM-UHFFFAOYSA-N
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Description

Its name suggests a silanamine derivative with a cyclopentadienyl ligand system, likely studied in organometallic or materials chemistry contexts. Such compounds often serve as ligands in catalysis or precursors for silicon-based polymers .

Properties

Molecular Formula

C19H29NSi

Molecular Weight

299.5 g/mol

IUPAC Name

N-[dimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silyl]-2,6-dimethylaniline

InChI

InChI=1S/C19H29NSi/c1-12-10-9-11-13(2)18(12)20-21(7,8)19-16(5)14(3)15(4)17(19)6/h9-11,19-20H,1-8H3

InChI Key

WLBDUTVDXMZNOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N[Si](C)(C)C2C(=C(C(=C2C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

No direct comparisons can be made due to the absence of relevant data in the evidence. Below is a generalized framework for how such comparisons might be structured if data were available:

Hypothetical Data Table (Example)

Property/Compound Target Silanamine Derivative N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1) Other Hypothetical Analogs
Molecular Weight Not provided 192.22
Chemical Formula Not provided C₁₀H₁₂N₂O₂
Applications Not provided Laboratory research (non-drug/non-household)
Structural Features Cyclopentadienyl-silanamine Diacetylated aromatic diamine

Key Limitations:

focuses on the SHELX software suite for crystallography, which is unrelated to the compound’s chemical properties or comparisons .

Critical Analysis of Evidence

  • Relevance of SHELX (): The software is widely used for small-molecule crystallography and could theoretically refine the target compound’s structure.

Recommendations for Future Research

To address the knowledge gaps:

Consult specialized databases (e.g., SciFinder, Reaxys) for synthetic protocols, spectroscopic data, and applications of the silanamine derivative.

Investigate structurally related cyclopentadienyl-silanamine complexes, such as those with varying substituents on the aromatic or cyclopentadienyl groups.

Use SHELX or similar tools (as noted in ) to analyze crystallographic data if available.

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